2-(1,3-benzothiazol-2-ylamino)-6-tert-butylpyrimidin-4(3H)-one
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Overview
Description
2-(1,3-Benzothiazol-2-ylamino)-6-tert-butylpyrimidin-4(3H)-one is a heterocyclic compound that combines the structural features of benzothiazole and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylamino)-6-tert-butylpyrimidin-4(3H)-one typically involves the condensation of 2-aminobenzothiazole with a suitable pyrimidine derivative. One common method involves the reaction of 2-aminobenzothiazole with 6-tert-butyl-4-chloropyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylamino)-6-tert-butylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-6-tert-butylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzoxazol-2-ylamino)-6-tert-butylpyrimidin-4(3H)-one: Similar structure but with an oxygen atom in place of sulfur.
2-(1,3-Benzimidazol-2-ylamino)-6-tert-butylpyrimidin-4(3H)-one: Similar structure but with an imidazole ring instead of a thiazole ring.
Uniqueness
2-(1,3-Benzothiazol-2-ylamino)-6-tert-butylpyrimidin-4(3H)-one is unique due to the presence of both benzothiazole and pyrimidine rings, which confer specific electronic and steric properties.
Properties
Molecular Formula |
C15H16N4OS |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)-4-tert-butyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H16N4OS/c1-15(2,3)11-8-12(20)18-13(17-11)19-14-16-9-6-4-5-7-10(9)21-14/h4-8H,1-3H3,(H2,16,17,18,19,20) |
InChI Key |
GOCVEACYDQQZHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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